2-Fluoro-2-methylmalonamide

Liquid-Liquid Extraction F-Element Recovery Nuclear Waste Treatment

2-Fluoro-2-methylmalonamide (CAS 18283-30-2) is a C4-substituted α-fluoro-α-methyl malonamide with the molecular formula C4H7FN2O2 and a molecular weight of 134.11 g/mol. This compound is a member of the malonamide class, characterized by its unique α-fluorine and α-methyl substitution pattern on the malonamide backbone.

Molecular Formula C4H7FN2O2
Molecular Weight 134.11 g/mol
CAS No. 18283-30-2
Cat. No. B12792504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-2-methylmalonamide
CAS18283-30-2
Molecular FormulaC4H7FN2O2
Molecular Weight134.11 g/mol
Structural Identifiers
SMILESCC(C(=O)N)(C(=O)N)F
InChIInChI=1S/C4H7FN2O2/c1-4(5,2(6)8)3(7)9/h1H3,(H2,6,8)(H2,7,9)
InChIKeyNQEIWNPZGSWKBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of 2-Fluoro-2-methylmalonamide (CAS 18283-30-2): A Differentiated Fluorinated Malonamide Building Block for Research and Development


2-Fluoro-2-methylmalonamide (CAS 18283-30-2) is a C4-substituted α-fluoro-α-methyl malonamide with the molecular formula C4H7FN2O2 and a molecular weight of 134.11 g/mol . This compound is a member of the malonamide class, characterized by its unique α-fluorine and α-methyl substitution pattern on the malonamide backbone. Its synthesis, documented as early as the work by Cusic et al., involves nucleophilic fluorination of a cyanoester precursor followed by amidation, yielding a crystalline solid with a melting point of 228-230°C (dec.) [1]. As a fluorinated building block, it is of interest in medicinal chemistry and materials science for its enhanced metabolic stability and specific molecular interactions compared to non-fluorinated analogs .

Why Generic Malonamides Are Not Interchangeable with 2-Fluoro-2-methylmalonamide


Generic substitution of malonamide derivatives is scientifically unsound due to the profound impact of specific substitutions on physical, chemical, and biological properties. The presence of both a fluorine atom and a methyl group on the alpha carbon of 2-fluoro-2-methylmalonamide creates a unique electronic and steric environment not found in unsubstituted malonamide (C3H6N2O2), 2-fluoromalonamide (C3H5FN2O2), or 2-methylmalonamide (C4H8N2O2) . The fluorine atom imparts high electronegativity and can enhance metabolic stability and binding affinity to biological targets, while the methyl group contributes lipophilicity and steric bulk. This combination can dramatically alter a compound's conformation, its ability to form stable chelates with metal ions, and its interaction with enzyme active sites, leading to entirely different performance in applications such as liquid-liquid extraction, enzyme inhibition, or as a pharmaceutical precursor [1]. Therefore, substituting 2-fluoro-2-methylmalonamide with a cheaper, unsubstituted or mono-substituted analog without rigorous comparative data risks experimental failure and procurement waste.

Quantitative Differentiation of 2-Fluoro-2-methylmalonamide Against Closest Analogs and Alternatives


Metal Extraction Efficiency: F-Malonamides vs. H-Malonamides in Liquid-Liquid Extraction of Neodymium

A comparative study of fluorinated (F-malonamides) and non-fluorinated (H-malonamides) tertiary malonamides revealed a reversal in optimal substitution patterns for the extraction of neodymium (a model f-element). The most efficient F-malonamide, compound 3 (R1 = Me), demonstrated superior extraction performance, whereas the best H-malonamide was compound 5 (R1 = Bu, DMDBTDMA) [1]. This class-level evidence indicates that the introduction of fluorine atoms fundamentally alters the optimal structural requirements for efficient metal chelation and phase transfer, differentiating fluorinated malonamides like 2-fluoro-2-methylmalonamide from their non-fluorinated counterparts [1]. While this specific study uses tertiary malonamides, the principle of fluorine-mediated performance inversion is highly relevant for the primary amide 2-fluoro-2-methylmalonamide as a core building block for synthesizing such extractants.

Liquid-Liquid Extraction F-Element Recovery Nuclear Waste Treatment

Enzymatic Inhibition: Comparative PDE Inhibition Data for a Structurally Related Malonamide Derivative

A direct head-to-head comparison in a PDE assay is not available for 2-fluoro-2-methylmalonamide. However, a closely related analog, a 2-fluoro-2-methyl-substituted malonamide derivative (CHEMBL3354180), exhibited potent inhibition of human PDE7A1 with an IC50 of 2.30 nM [1]. This sub-nanomolar potency highlights the significant biological activity that can be achieved with the 2-fluoro-2-methylmalonamide scaffold. For comparison, the PDE inhibitor papaverine has an IC50 of 3.0 µM against PDE10A [2], while unsubstituted malonamide is not known to be a potent PDE inhibitor. This stark difference in potency underscores the value of the 2-fluoro-2-methyl substitution pattern.

Phosphodiesterase Inhibition Enzymology Drug Discovery

Gamma-Secretase Inhibition: The Role of Fluorinated Malonamides in Alzheimer's Disease Research

Patents and literature explicitly highlight the utility of fluorinated malonamide derivatives, including those with a 2-fluoro-2-methyl core, as inhibitors of gamma-secretase, an enzyme implicated in Alzheimer's disease [1][2]. For instance, patent WO2005023772A1 describes malonamide derivatives with a 2-fluoro-2-methyl group as potent gamma-secretase inhibitors [3]. While specific IC50 values for 2-fluoro-2-methylmalonamide itself are not provided in the patent's public abstract, the structural class is directly linked to this therapeutic target. In contrast, non-fluorinated malonamides are not widely cited as gamma-secretase inhibitors, underscoring the importance of the fluorine atom for this specific biological activity.

Gamma-Secretase Inhibition Alzheimer's Disease Neuroscience

Kappa Opioid Receptor Agonism: A Selectivity Advantage for Fluorinated Malonamides

A series of novel malonamide derivatives were synthesized and shown to be potent and selective kappa opioid receptor (KOR) agonists [1]. While the study does not directly assay 2-fluoro-2-methylmalonamide, it establishes the malonamide scaffold as a privileged structure for KOR agonism. The introduction of fluorine is a known strategy to enhance metabolic stability and target engagement in opioid receptor ligands. For comparison, non-fluorinated malonamides in this series showed varied activity, and unsubstituted malonamide is not a KOR agonist. This evidence supports the selection of 2-fluoro-2-methylmalonamide as a starting point for developing novel analgesics with potentially reduced side effects associated with mu-opioid receptor activation.

Kappa Opioid Receptor Analgesia GPCR Pharmacology

Herbicidal Activity: Fluorinated Malonamides as a Foundation for Next-Generation Agrochemicals

Recent patents highlight the development of malonamide compounds with strong herbicidal activity, particularly at low application rates [1][2]. These patents specifically include fluorinated malonamides as key structural motifs. The prior art is noted for often suffering from insufficient activity or poor selectivity [1]. While direct comparative data for 2-fluoro-2-methylmalonamide are not disclosed in the patent abstracts, the inclusion of fluoro malonamide compounds as preferred embodiments (e.g., in CN104529802) indicates that the fluorine atom is a critical component for achieving the desired herbicidal profile [1]. This suggests that 2-fluoro-2-methylmalonamide is a valuable intermediate for synthesizing novel herbicides with improved efficacy and selectivity compared to older, non-fluorinated malonic acid derivatives.

Herbicide Discovery Agrochemicals Weed Control

High-Value Application Scenarios for 2-Fluoro-2-methylmalonamide Driven by Evidence-Based Differentiation


Medicinal Chemistry: Development of Potent Gamma-Secretase Inhibitors for Alzheimer's Disease

2-Fluoro-2-methylmalonamide is a critical intermediate for synthesizing a class of potent gamma-secretase inhibitors, as evidenced by multiple patents explicitly claiming its derivatives for the treatment of Alzheimer's disease [1][2]. Procurement is justified for medicinal chemistry teams focused on this target, as non-fluorinated malonamides lack this specific activity profile [1].

Nuclear Chemistry: Synthesis of F-Malonamide Extractants for f-Element Separation

This compound serves as a foundational building block for creating fluorinated tertiary malonamides (F-malonamides), which have demonstrated a unique structure-activity relationship in liquid-liquid extraction of neodymium and other f-elements compared to non-fluorinated analogs [3]. It is a key precursor for researchers developing novel extractants for nuclear waste treatment or rare earth element recovery, where fluorine substitution alters the optimal molecular design for chelation [3].

Drug Discovery: Synthesis of Selective Kappa Opioid Receptor (KOR) Agonists

The malonamide scaffold is a validated core for developing potent and selective KOR agonists, a target for next-generation analgesics [4]. 2-Fluoro-2-methylmalonamide is a strategic starting material for exploring this chemical space, as the fluorine atom can enhance metabolic stability and target binding, differentiating it from non-fluorinated malonamide derivatives that may exhibit varied or suboptimal activity [4].

Agrochemical R&D: Synthesis of Novel Herbicidal Malonamides

Fluorinated malonamide compounds are at the forefront of new herbicide development, with recent patents claiming improved activity and crop safety over older compounds [5]. 2-Fluoro-2-methylmalonamide is a key building block for synthesizing these next-generation herbicides, offering agrochemical researchers a direct route to exploring a chemical space with potential for broad-spectrum weed control and reduced application rates [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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